molecular formula C15H13N3O2 B7545554 (4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one

(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one

Cat. No. B7545554
M. Wt: 267.28 g/mol
InChI Key: VWRILTXOQZAYPF-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains both an oxazole and pyrazole ring, which are known to exhibit diverse biological activities. In

Mechanism of Action

The mechanism of action of (4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit bacterial growth by disrupting the bacterial cell membrane. In addition, it has been suggested that the compound exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit bacterial growth by disrupting the bacterial cell membrane. Furthermore, it has been suggested to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one in lab experiments include its potential applications in medicinal chemistry, its diverse biological activities, and its reported low toxicity. However, the limitations include its limited solubility in water, which may affect its bioavailability, and its potential instability under certain conditions.

Future Directions

The potential applications of (4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one in medicinal chemistry are vast. Further studies are needed to explore its anticancer activity and its potential use in combination therapy. In addition, its antimicrobial activity needs to be further investigated to determine its potential use as an antibacterial agent. Furthermore, its anti-inflammatory activity needs to be studied in more detail to determine its potential use in the treatment of inflammatory diseases. Finally, its stability and bioavailability need to be further investigated to determine its potential use as a drug candidate.

Synthesis Methods

The synthesis of (4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one has been reported in the literature. One of the methods involves the reaction of 2-amino-4-methylphenol with ethyl acetoacetate in the presence of acetic anhydride to obtain 2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole-5-one. The resulting compound is then treated with hydrazine hydrate and methyl isobutyl ketone to obtain 2-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1,3-oxazol-5-one.

Scientific Research Applications

(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one has shown potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-5-3-4-6-12(10)14-17-13(15(19)20-14)7-11-8-16-18(2)9-11/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRILTXOQZAYPF-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CN(N=C3)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CN(N=C3)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one

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